7-(4-bromobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholine ring, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with 1,3-dimethyl-8-morpholin-4-yl-2,3,6,7-tetrahydro-1H-purine-2,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of benzyl derivatives without the bromine atom.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- **7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- **7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The presence of the bromine atom in 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C18H20BrN5O3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C18H20BrN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 |
InChI Key |
BTBIBVAKWAWQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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